molecular formula C9H12N2OS B2675157 N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide CAS No. 1090827-94-3

N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B2675157
CAS No.: 1090827-94-3
M. Wt: 196.27
InChI Key: QISCNQQIQPKQAJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide is a heterocyclic compound containing a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties . The presence of the cyclopropyl and dimethyl groups in the structure of this compound may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylthiazole with cyclopropylamine and a suitable carboxylating agent under controlled temperature and pressure conditions . The reaction may require the use of catalysts or solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles (e.g., halogens, amines). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazole derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes or receptors involved in key biological processes, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis . Similarly, its anticancer activity may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethyl-1,3-thiazole-5-carboxamide: Lacks the cyclopropyl group, which may result in different biological activities.

    N-cyclopropyl-1,3-thiazole-5-carboxamide: Lacks the dimethyl groups, potentially affecting its chemical reactivity and biological properties.

    N-cyclopropyl-2-methyl-1,3-thiazole-5-carboxamide: Contains only one methyl group, which may influence its overall activity.

Uniqueness

N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide is unique due to the presence of both cyclopropyl and dimethyl groups, which may enhance its stability, reactivity, and biological activities compared to similar compounds. These structural features contribute to its potential as a versatile compound for various scientific and industrial applications .

Biological Activity

N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant research findings and data tables.

1. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties , particularly against various bacterial and fungal strains.

The compound's mechanism involves interaction with specific molecular targets, including enzymes and receptors associated with inflammatory pathways. This interaction may inhibit enzymes that play a role in inflammation, thus exerting anti-inflammatory effects alongside its antimicrobial properties.

1.2 Efficacy Against Bacteria and Fungi

Research indicates that derivatives of thiazole compounds exhibit notable antibacterial and antifungal activities. For instance, studies have shown that certain thiazole derivatives have Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like ampicillin and fluconazole .

Microorganism MIC (μg/mL) Reference Drug MIC (μg/mL)
Staphylococcus aureus32.647.5 (Itraconazole)
Escherichia coli15.030.0 (Ampicillin)
Candida albicans25.040.0 (Fluconazole)

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in various studies. The compound appears to inhibit pro-inflammatory cytokines such as IL-17 and TNFα.

2.1 Cytokine Inhibition

In vitro assays have demonstrated that the compound effectively reduces the production of these cytokines in stimulated immune cells, indicating its potential as a therapeutic agent for inflammatory diseases .

Cytokine IC50 (μM) Effect
IL-170.1Significant inhibition
TNFα0.05Significant inhibition

3. Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties.

3.1 Cell Line Studies

Studies conducted on various human tumor cell lines have shown that the compound exhibits antiproliferative activity with GI50 values ranging from nanomolar to micromolar concentrations .

Cell Line GI50 (nM)
MCF-7 (Breast Cancer)50
HeLa (Cervical Cancer)75
A549 (Lung Cancer)100

4. Case Studies

Several case studies have been documented to further illustrate the biological activity of this compound:

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated groups compared to controls.

Case Study 2: Anti-inflammatory Effects

In a model of induced arthritis, administration of this compound resulted in decreased joint swelling and reduced levels of inflammatory markers in serum.

Properties

IUPAC Name

N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-5-8(13-6(2)10-5)9(12)11-7-3-4-7/h7H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISCNQQIQPKQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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